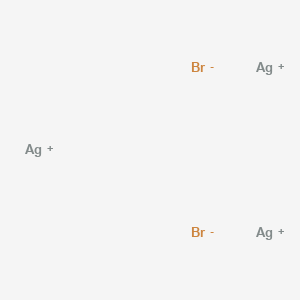
Trisilver;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisilver;dibromide, with the chemical formula Ag₃Br₂, is an inorganic compound composed of three silver atoms and two bromine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisilver;dibromide can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium bromide (KBr) in an aqueous solution. The reaction proceeds as follows:
3AgNO3+2KBr→Ag3Br2+2KNO3
The reaction is typically carried out at room temperature, and the resulting precipitate of this compound is filtered and washed to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of automated systems and controlled environments helps in maintaining consistency and quality during production .
Analyse Chemischer Reaktionen
Types of Reactions
Trisilver;dibromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver bromide (AgBr) and silver oxide (Ag₂O).
Reduction: It can be reduced to elemental silver (Ag) and bromine gas (Br₂).
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or iodine (I₂).
Major Products Formed
Oxidation: Silver bromide (AgBr) and silver oxide (Ag₂O).
Reduction: Elemental silver (Ag) and bromine gas (Br₂).
Substitution: Compounds with substituted halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Trisilver;dibromide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silver-based compounds and materials.
Biology: Investigated for its antimicrobial properties and potential use in medical devices and coatings.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent in wound dressings.
Industry: Utilized in the production of photographic materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of trisilver;dibromide involves the release of silver ions (Ag⁺) and bromide ions (Br⁻) upon dissolution. These ions interact with cellular components, leading to the disruption of cellular processes and microbial cell death. The molecular targets include cell membranes, proteins, and nucleic acids, which are essential for microbial survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver bromide (AgBr): A compound with similar antimicrobial properties but different stoichiometry.
Silver chloride (AgCl): Another silver halide with comparable applications in photography and antimicrobial coatings.
Silver iodide (AgI): Used in cloud seeding and as an antimicrobial agent .
Uniqueness
Trisilver;dibromide is unique due to its specific stoichiometry and the combination of three silver atoms with two bromine atoms.
Eigenschaften
Molekularformel |
Ag3Br2+ |
|---|---|
Molekulargewicht |
483.41 g/mol |
IUPAC-Name |
trisilver;dibromide |
InChI |
InChI=1S/3Ag.2BrH/h;;;2*1H/q3*+1;;/p-2 |
InChI-Schlüssel |
CRUZTTBLQBLNAY-UHFFFAOYSA-L |
Kanonische SMILES |
[Br-].[Br-].[Ag+].[Ag+].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



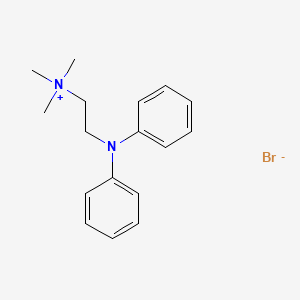
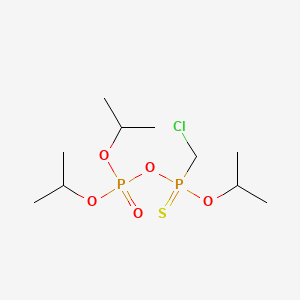
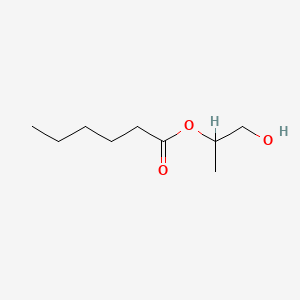
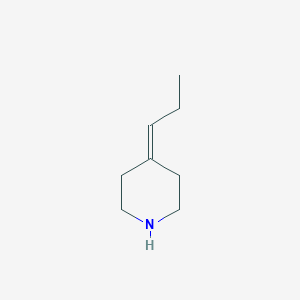
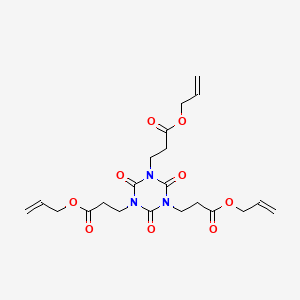
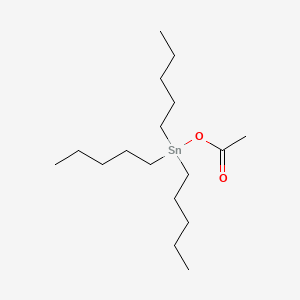

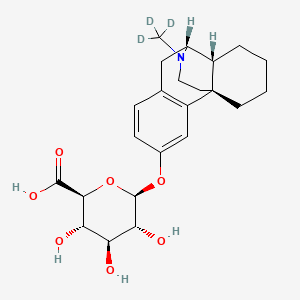
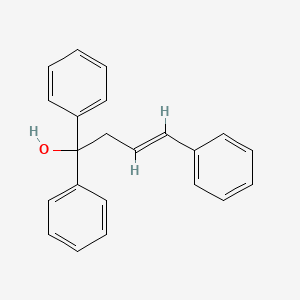
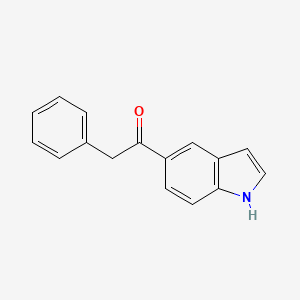
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
